Euparin

Vue d'ensemble

Description

L'euparine est un dérivé benzofurane naturel isolé de plantes telles que la ligulaire et l'eupatoire . Elle présente une variété d'activités biologiques, notamment des propriétés antioxydantes, antifongiques et antivirales . L'euparine a également été étudiée pour ses effets antidépresseurs potentiels .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L'euparine peut être synthétisée par diverses méthodes. Une approche courante implique la réaction du benzofurane avec des réactifs appropriés pour introduire des groupes fonctionnels à des positions spécifiques sur le cycle benzofurane . Par exemple, une réaction à trois composants impliquant l'euparine, un aldéhyde et l'acétylènedicarboxylate de dialkyle en présence de nanobâtonnets d'oxyde de zinc en conditions sans solvant a été rapportée .

Méthodes de production industrielle

La production industrielle de l'euparine implique généralement l'extraction du composé à partir de sources végétales telles que la ligulaire et l'eupatoire . Le processus d'extraction peut inclure l'extraction par solvant, la purification et la cristallisation pour obtenir de l'euparine pure .

Analyse Des Réactions Chimiques

Types de réactions

L'euparine subit diverses réactions chimiques, notamment :

Oxydation : L'euparine peut être oxydée pour former différents produits d'oxydation.

Réduction : La réduction de l'euparine peut produire des dérivés réduits.

Substitution : L'euparine peut subir des réactions de substitution pour introduire différents groupes fonctionnels.

Réactifs et conditions courants

Oxydation : Des oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.

Réduction : Des réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.

Substitution : Les réactions de substitution peuvent impliquer des réactifs tels que les halogènes, les acides ou les bases.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la réaction à trois composants de l'euparine avec un aldéhyde et l'acétylènedicarboxylate de dialkyle donne des dérivés de chromènes .

Applications de la recherche scientifique

Chimie : L'euparine est utilisée comme matière de départ pour la synthèse de divers composés hétérocycliques.

Mécanisme d'action

L'euparine exerce ses effets par le biais de diverses cibles moléculaires et voies. Pour son activité antidépressive, l'euparine module les niveaux de neurotransmetteurs monoaminergiques tels que la sérotonine, la dopamine et la norépinéphrine dans le cerveau . Elle réduit également les niveaux de monoamine oxydase et d'espèces réactives de l'oxygène, exerçant ainsi des effets neuroprotecteurs . Le mécanisme implique la voie de signalisation SAT1/NMDAR2B/BDNF .

Applications De Recherche Scientifique

Antidepressant Activity

Mechanism of Action

Recent studies have demonstrated that Euparin possesses significant antidepressant properties. Research indicates that its mechanism involves the modulation of the SAT1/NMDAR2B/BDNF signaling pathway, which plays a crucial role in neuroplasticity and mood regulation. In a study utilizing a Chronic Unpredictable Mild Stress (CUMS) model in mice, this compound was shown to reduce depression-like behaviors effectively. The compound increased levels of monoamine neurotransmitters while decreasing monoamine oxidase and reactive oxygen species (ROS) levels in the brain .

Pharmacological Effects

In pharmacological tests, this compound significantly improved behavioral metrics in depressed mice, such as increasing the number of movements in an open field and enhancing sucrose solution preference—an indicator of hedonic capacity. These findings suggest that this compound not only alleviates depressive symptoms but also restores pleasure-seeking behaviors .

Data Table: Behavioral Effects of this compound on Mice

| Dosage (mg/kg) | Movement Score (Lattice Number) | Sucrose Preference Index |

|---|---|---|

| 0 (Control) | Low | Low |

| 8 | Moderate | Moderate |

| 16 | High | High |

| 32 | Very High | Very High |

Note: Scores represent comparative improvement over control group; significance levels are P < 0.01 for all dosages compared to control .

Potential in Diabetes Management

Inhibitory Activity Against Enzymes

this compound derivatives have been studied for their inhibitory effects on α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), both of which are relevant targets in the management of type 2 diabetes. The synthesis of these derivatives has shown promising results, indicating that they may contribute to blood glucose regulation through dual inhibition mechanisms .

Case Study: Synthesis and Testing

A recent study synthesized several this compound derivatives and evaluated their inhibitory activities. Compounds derived from this compound demonstrated significant inhibition against both α-glucosidase and PTP1B, suggesting their potential as therapeutic agents for diabetes management .

Antiviral Properties

Activity Against Poliovirus

Research has also highlighted the antiviral properties of this compound, particularly against poliovirus. An organic extract containing this compound exhibited effects during early stages of viral replication, specifically inhibiting virus adsorption to host cells . This suggests potential applications in developing antiviral therapies.

Mécanisme D'action

Euparin exerts its effects through various molecular targets and pathways. For its antidepressant activity, this compound modulates the levels of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain . It also reduces the levels of monoamine oxidase and reactive oxygen species, thereby exerting neuroprotective effects . The mechanism involves the SAT1/NMDAR2B/BDNF signaling pathway .

Comparaison Avec Des Composés Similaires

L'euparine est unique parmi les dérivés du benzofurane en raison de ses activités biologiques spécifiques. Parmi les composés similaires, citons :

Corchoionoside C : Présente des activités antioxydantes et antifongiques.

Acide 2α,3α,24-trihydroxyoléan-12-ène-28-oïque : Présente une activité antifongique.

Rupesin E : Affiche des activités antibactériennes significatives.

L'euparine se distingue par ses propriétés antidépressives, antioxydantes, antifongiques et antivirales combinées, ce qui en fait un composé polyvalent pour diverses applications de recherche scientifique .

Activité Biologique

Euparin, a compound isolated from Eupatorium buniifolium, has garnered attention for its diverse biological activities, particularly its antiviral and antidepressant properties. This article synthesizes current research findings, including case studies and detailed data on the biological activity of this compound.

Antiviral Activity

Mechanism of Action

Research indicates that this compound exhibits significant antiviral activity, particularly against poliovirus types 1, 2, and 3. A study reported the effective concentration 50 (EC50) values as follows:

| Poliovirus Type | EC50 (µg/mL) | Selectivity Index |

|---|---|---|

| Type 1 | 0.47 ± 0.05 | 284.9 |

| Type 2 | 0.12 ± 0.01 | 1068 |

| Type 3 | 0.15 ± 0.01 | 854.7 |

The selectivity index is calculated as the ratio of cytotoxicity to antiviral activity, indicating a favorable safety profile for this compound in therapeutic applications .

In Vitro Studies

In vitro assays conducted on Vero cells demonstrated that this compound's antiviral effects occur during the early stages of viral replication, specifically from virus adsorption to the first twenty minutes post-infection. This suggests that this compound may interfere with the initial viral entry into host cells .

Antidepressant Activity

Neurotransmitter Involvement

Recent studies have also highlighted the antidepressant properties of this compound. It has been shown to influence monoaminergic neurotransmitter systems, particularly through the SAT1/NMDAR2B/BDNF signaling pathway. The modulation of these pathways is critical for mood regulation and has implications for treating depression .

Case Study Insights

A comprehensive analysis of case studies revealed that this compound's antidepressant effects could be beneficial in clinical settings, particularly for patients with mood disorders. The studies underscore the need for further exploration into its therapeutic potential and mechanisms .

Research Findings Summary

The following table summarizes key findings from various studies on this compound's biological activities:

Propriétés

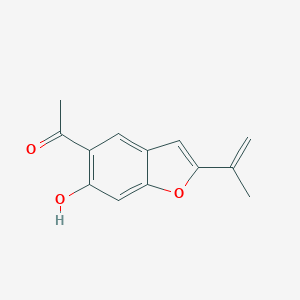

IUPAC Name |

1-(6-hydroxy-2-prop-1-en-2-yl-1-benzofuran-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-7(2)12-5-9-4-10(8(3)14)11(15)6-13(9)16-12/h4-6,15H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPUFDNZTKHPZHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=CC2=CC(=C(C=C2O1)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40201256 | |

| Record name | Euparin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

532-48-9 | |

| Record name | Euparin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=532-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Euparin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Euparin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EUPARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46YA021ENM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.